molecular formula C39H67N5O7 B2491854 D8-Mmae

D8-Mmae

Cat. No.: B2491854
M. Wt: 726.0 g/mol
InChI Key: DASWEROEPLKSEI-CMHCZSPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D8-Monomethyl auristatin E (D8-MMAE) is a deuterated form of Monomethyl auristatin E, a synthetic antineoplastic agent. Monomethyl auristatin E is derived from peptides found in the marine mollusk Dolabella auricularia. It is a potent mitotic inhibitor that disrupts cell division by inhibiting tubulin polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D8-Monomethyl auristatin E involves the incorporation of deuterium atoms into the Monomethyl auristatin E molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of D8-Monomethyl auristatin E follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced analytical techniques helps in scaling up the production while maintaining the desired specifications .

Chemical Reactions Analysis

Types of Reactions

D8-Monomethyl auristatin E undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D8-Monomethyl auristatin E can lead to the formation of oxidized derivatives, while reduction can result in reduced derivatives. Substitution reactions can yield various substituted products depending on the nucleophile used .

Scientific Research Applications

D8-Monomethyl auristatin E has a wide range of scientific research applications, including:

Mechanism of Action

D8-Monomethyl auristatin E exerts its effects by inhibiting tubulin polymerization, which is essential for the formation of microtubules during cell division. By binding to tubulin dimers, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and microtubule-associated proteins. The pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of D8-Monomethyl auristatin E

D8-Monomethyl auristatin E is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce its toxicity. This makes it a valuable tool in research and therapeutic applications, offering potential advantages over its non-deuterated counterparts .

Properties

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1/i4D3,5D3,24D,33D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWEROEPLKSEI-CMHCZSPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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